4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions with controlled parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The amino and fluorophenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share structural similarities with pyrazoloquinolines and exhibit potent antibacterial activity.
Quinolinyl-pyrazoles: These compounds have similar pharmacological profiles and are used in the treatment of various diseases.
Uniqueness
4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl and amino groups contribute to its enhanced activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C18H17FN4O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-amino-1-(3-fluorophenyl)-3,7-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C18H17FN4O/c1-9-6-13-16(14(24)7-9)17(20)15-10(2)22-23(18(15)21-13)12-5-3-4-11(19)8-12/h3-5,8-9H,6-7H2,1-2H3,(H2,20,21) |
InChI Key |
FSIUUTRLHGCCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C(=NN(C3=N2)C4=CC(=CC=C4)F)C)N |
Origin of Product |
United States |
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